![molecular formula C13H17N5O B12574792 3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol CAS No. 629616-61-1](/img/structure/B12574792.png)
3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol is a complex organic compound with significant potential in various scientific fields. This compound features a purine base attached to a cyclopentyl ring, which is further connected to a propenol group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable purine derivative with a cyclopentyl precursor, followed by the introduction of the propenol group through a series of substitution and elimination reactions. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents. The scalability of the process is crucial for commercial applications, and ongoing research aims to improve the efficiency and sustainability of the production methods.
化学反応の分析
Types of Reactions
3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The propenol group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
科学的研究の応用
3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes involving purine derivatives and nucleic acids.
Medicine: The compound has potential therapeutic applications, including antiviral and anticancer activities, due to its ability to interact with nucleic acids and enzymes.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It can also intercalate into DNA or RNA, disrupting their structure and function. These interactions can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- (1R,2S,3R,5R)-3-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
- (6-Amino-9H-purin-9-yl)methanol
- (1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentyl]methanol
Uniqueness
Compared to similar compounds, 3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol has a unique combination of functional groups that confer distinct chemical and biological properties. Its propenol group allows for additional reactivity and derivatization, making it a versatile compound for various applications. Additionally, its specific stereochemistry can result in different biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
629616-61-1 |
|---|---|
分子式 |
C13H17N5O |
分子量 |
259.31 g/mol |
IUPAC名 |
3-[(1R,3S)-3-(6-aminopurin-9-yl)cyclopentyl]prop-2-en-1-ol |
InChI |
InChI=1S/C13H17N5O/c14-12-11-13(16-7-15-12)18(8-17-11)10-4-3-9(6-10)2-1-5-19/h1-2,7-10,19H,3-6H2,(H2,14,15,16)/t9-,10+/m1/s1 |
InChIキー |
MOQLPMJTLHMLHC-ZJUUUORDSA-N |
異性体SMILES |
C1C[C@@H](C[C@@H]1C=CCO)N2C=NC3=C(N=CN=C32)N |
正規SMILES |
C1CC(CC1C=CCO)N2C=NC3=C(N=CN=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12574710.png)
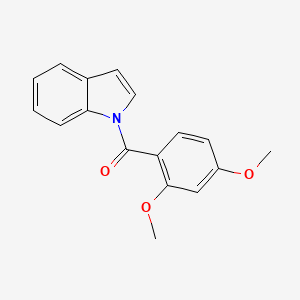

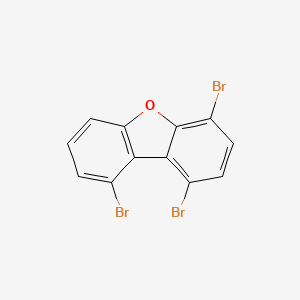
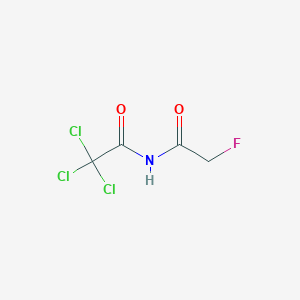
![N-cyclopropyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12574739.png)
![N-[(Chloroimino)acetyl]-L-phenylalanine](/img/structure/B12574754.png)

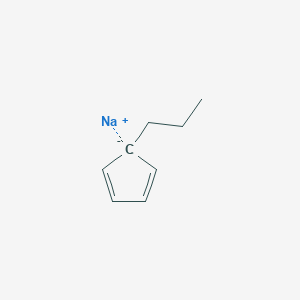
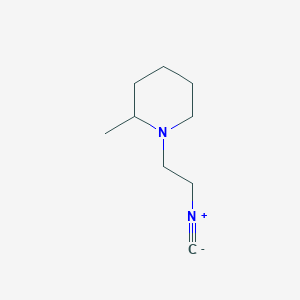
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-2-phenylacetamide](/img/structure/B12574768.png)
![benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B12574776.png)
![9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane](/img/structure/B12574779.png)
![Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate](/img/structure/B12574799.png)
